![molecular formula C13H10N2OS B2868352 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol CAS No. 18002-05-6](/img/structure/B2868352.png)
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is a chemical compound with the CAS Number: 18002-05-6 . It has a molecular weight of 243.31 . This compound is structurally related to purine bases, which makes it an important and widely represented compound in medicinal chemistry .
Synthesis Analysis
Thienopyrimidines, including 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, can be synthesized from thiophene derivatives or from pyrimidine analogs . For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones . Another synthetic approach involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is represented by the linear formula: C13H10N2OS . The InChI code for this compound is 1S/C13H10N2OS/c1-8-2-4-9 (5-3-8)12-14-10-6-7-17-11 (10)13 (16)15-12/h2-7H,1H3, (H,14,15,16) and the InChI key is WMMVFPDZGPLXSU-UHFFFAOYSA-N .Chemical Reactions Analysis
Thienopyrimidines, including 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, have been found to exhibit various biological activities, which can be attributed to their chemical reactions . For instance, thieno[2,3-d]pyrimidine derivatives demonstrated excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .Physical And Chemical Properties Analysis
The physical form of 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is solid . The storage temperature for this compound is between 2 to 8 degrees Celsius .Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, a structurally related compound to 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, exhibit significant antimicrobial and anti-inflammatory properties. Thienopyrimidine derivatives have been synthesized and tested for their biological activities against a range of bacterial and fungal strains. These compounds have shown remarkable activity, suggesting their potential in developing new antimicrobial agents (Gaber & Moussa, 2011). Furthermore, another study highlighted the synthesis and biological evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents, supporting their role in organic chemistry due to their bioactive properties (Tolba et al., 2018).
Synthesis and Chemical Properties
The chemical synthesis of thieno[3,2-d]pyrimidin-4-ol derivatives involves green chemistry approaches and innovative methodologies to enhance their pharmacological significance. A study presented a catalytic four-component reaction for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy and reduced environmental impact (Shi et al., 2018). Additionally, the structural analysis of thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride revealed its crystal structure, providing insights into its chemical properties and potential for further modification (Liu et al., 2006).
Antitumor and Antioxidant Activities
The antitumor and antioxidant activities of thieno[3,2-d]pyrimidine derivatives have been explored, indicating their potential in cancer therapy and prevention of oxidative stress-related diseases. For instance, novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized and evaluated for their antitumor activity, showing potent effects against various human cancer cell lines (Hafez & El-Gazzar, 2017). Another study synthesized a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives and assessed their in vitro antioxidant activity, demonstrating significant radical scavenging properties (Kotaiah et al., 2012).
Mechanism of Action
While the specific mechanism of action for 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol is not explicitly mentioned in the search results, thienopyrimidines are known to inhibit various enzymes and pathways . For instance, they have been used as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors .
Safety and Hazards
Future Directions
Thienopyrimidines, including 2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol, hold a unique place between fused pyrimidine compounds and are widely represented in medicinal chemistry . They have various biological activities and are structural analogs of purines, making them an attractive structural feature in the production of pharmaceutical drugs . Future research could focus on optimizing these compounds to serve as new chemical entities for discovering new anticancer agents .
properties
IUPAC Name |
2-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8-2-4-9(5-3-8)12-14-10-6-7-17-11(10)13(16)15-12/h2-7H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMVFPDZGPLXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

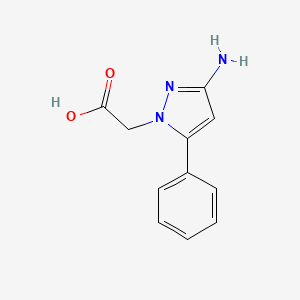
![9-[(4-bromophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2868272.png)

![4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid](/img/structure/B2868274.png)
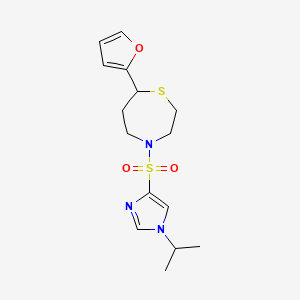
![Spiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B2868277.png)
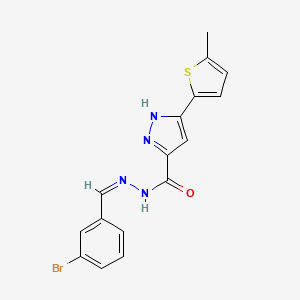
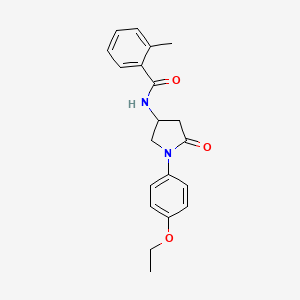
![1-[(3-Fluorophenyl)methyl]azepane](/img/structure/B2868286.png)
![7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2868287.png)
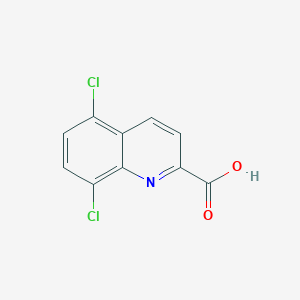
![N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2868289.png)
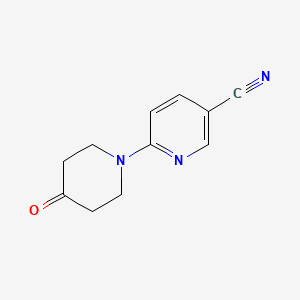
![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)